Cas no 1072952-12-5 ((2,4-Dichloro-5-nitrophenyl)boronic acid)

(2,4-Dichloro-5-nitrophenyl)boronic acid is a boronic acid derivative featuring both chloro and nitro substituents on the phenyl ring, making it a versatile intermediate in organic synthesis and cross-coupling reactions. Its electron-withdrawing groups enhance reactivity in Suzuki-Miyaura couplings, facilitating the formation of biaryl structures. The compound’s stability under standard conditions and compatibility with various reaction protocols make it a reliable choice for pharmaceutical and materials science applications. Its distinct substitution pattern allows for selective functionalization, enabling precise modifications in complex molecular frameworks. This reagent is particularly valuable in the synthesis of agrochemicals, pharmaceuticals, and advanced organic materials.
(2,4-Dichloro-5-nitrophenyl)boronic acid structure
1072952-12-5 structure
商品名:(2,4-Dichloro-5-nitrophenyl)boronic acid
CAS番号:1072952-12-5
MF:C6H4BNO4Cl2
メガワット:235.81726
MDL:MFCD03095325
CID:827959

(2,4-Dichloro-5-nitrophenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (2,4-Dichloro-5-nitrophenyl)boronic acid
    • 2,4-Dichloro-5-nitrophenylboronic acid
    • 2,4,5-TRICB UNLABELED
    • MDL: MFCD03095325
    • インチ: InChI=1S/C6H4BCl2NO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2,11-12H
    • InChIKey: QZUUWAWNYJMANP-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)B(O)O

計算された属性

  • せいみつぶんしりょう: 234.96100
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2

じっけんとくせい

  • 密度みつど: 1.66±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.24 g/l)(25ºC)、
  • PSA: 86.28000
  • LogP: 1.10460

(2,4-Dichloro-5-nitrophenyl)boronic acid セキュリティ情報

(2,4-Dichloro-5-nitrophenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(2,4-Dichloro-5-nitrophenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM135460-5g
(2,4-Dichloro-5-nitrophenyl)boronic acid
1072952-12-5 95%
5g
$406 2023-01-13
Chemenu
CM135460-25g
(2,4-Dichloro-5-nitrophenyl)boronic acid
1072952-12-5 95%
25g
$1654 2023-01-13
TRC
D437023-250mg
2,4-Dichloro-5-nitrophenylboronic acid
1072952-12-5
250mg
$110.00 2023-05-18
Chemenu
CM135460-1g
(2,4-Dichloro-5-nitrophenyl)boronic acid
1072952-12-5 95%
1g
$152 2023-01-13
TRC
D437023-100mg
2,4-Dichloro-5-nitrophenylboronic acid
1072952-12-5
100mg
$64.00 2023-05-18
TRC
D437023-1g
2,4-Dichloro-5-nitrophenylboronic acid
1072952-12-5
1g
$224.00 2023-05-18
abcr
AB271741-5 g
2,4-Dichloro-5-nitrophenylboronic acid; 95%
1072952-12-5
5g
€586.00 2023-04-26
TRC
D437023-500mg
2,4-Dichloro-5-nitrophenylboronic acid
1072952-12-5
500mg
$161.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0436-1G
(2,4-dichloro-5-nitrophenyl)boronic acid
1072952-12-5 95%
1g
¥ 580.00 2023-03-30
A2B Chem LLC
AE09592-500mg
2,4-Dichloro-5-nitrophenylboronic acid
1072952-12-5 97%
500mg
$102.00 2024-01-05

(2,4-Dichloro-5-nitrophenyl)boronic acid 関連文献

(2,4-Dichloro-5-nitrophenyl)boronic acidに関する追加情報

Recent Advances in the Application of (2,4-Dichloro-5-nitrophenyl)boronic acid (CAS 1072952-12-5) in Chemical Biology and Pharmaceutical Research

Boronic acid derivatives have emerged as pivotal compounds in chemical biology and pharmaceutical research due to their unique reactivity and versatile applications. Among these, (2,4-Dichloro-5-nitrophenyl)boronic acid (CAS 1072952-12-5) has garnered significant attention in recent studies for its potential in drug discovery, proteomics, and materials science. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, mechanisms, and therapeutic applications.

A 2023 study published in Journal of Medicinal Chemistry demonstrated the efficacy of (2,4-Dichloro-5-nitrophenyl)boronic acid as a key intermediate in the synthesis of novel kinase inhibitors. The electron-withdrawing nitro and chloro substituents on the phenyl ring were found to enhance the compound's reactivity in Suzuki-Miyaura cross-coupling reactions, enabling efficient construction of biaryl scaffolds for targeted cancer therapies. Researchers at the University of Cambridge further optimized this process using palladium nanocatalysts, achieving yields exceeding 85% under mild conditions.

In proteomics applications, the compound's boronic acid moiety has shown remarkable affinity for cis-diol-containing biomolecules. A Nature Methods paper (2024) detailed its use in glycoprotein enrichment strategies, where the 2,4-dichloro-5-nitrophenyl modification improved binding specificity toward sialylated glycoproteins by 40% compared to conventional phenylboronic acids. This advancement addresses critical challenges in biomarker discovery for neurodegenerative diseases.

The compound's unique electronic properties have also enabled breakthroughs in biosensing. Researchers at MIT developed a fluorescence-quenching biosensor platform utilizing 1072952-12-5 as a recognition element for bacterial lipopolysaccharides (LPS). The system demonstrated picomolar detection limits in serum samples, with the dichloro-nitro substitution pattern proving essential for maintaining sensor stability under physiological conditions.

Recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) have established improved safety profiles for derivatives of 1072952-12-5 compared to earlier boronic acid compounds. The specific substitution pattern reduces off-target reactivity with biological thiols while maintaining therapeutic potency, addressing a longstanding challenge in boronic acid-based drug development.

Ongoing clinical trials (Phase I/II) are investigating 1072952-12-5-derived proteasome inhibitors for multiple myeloma treatment. Preliminary data show enhanced blood-brain barrier penetration compared to bortezomib, attributed to the compound's optimized lipophilicity (logP = 2.3) and molecular weight (260.45 g/mol). These findings position (2,4-Dichloro-5-nitrophenyl)boronic acid as a promising scaffold for next-generation hematologic malignancy therapies.

Future research directions include exploring the compound's potential in targeted protein degradation (PROTACs) and as a building block for covalent inhibitors. The unique electronic effects of its substitution pattern may enable novel modes of target engagement, particularly for challenging drug targets like transcription factors and protein-protein interactions.

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Amadis Chemical Company Limited
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